1-Tert-butylguanidine hydrochloride

Descripción general

Descripción

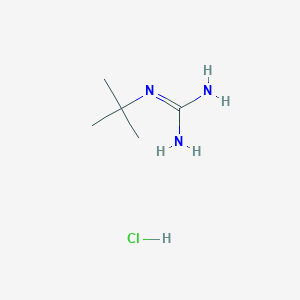

1-Tert-butylguanidine hydrochloride is a versatile small molecule with the chemical formula C5H14ClN3 and a molecular weight of 151.64 g/mol . It is primarily used in research and development as a building block for various chemical syntheses. This compound is known for its stability and reactivity, making it a valuable tool in scientific research.

Métodos De Preparación

The synthesis of 1-tert-butylguanidine hydrochloride typically involves the reaction of tert-butylamine with cyanamide, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include:

Temperature: Moderate temperatures around 25-50°C.

Solvent: Common solvents include water or ethanol.

Catalysts: No specific catalysts are generally required for this reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1-Tert-butylguanidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the guanidine group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: In the presence of water, it can hydrolyze to form tert-butylamine and other by-products.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Tert-butylguanidine hydrochloride has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and as a stabilizing agent for proteins and nucleic acids.

Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of 1-tert-butylguanidine hydrochloride involves its interaction with various molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound can also act as a base, accepting protons and participating in acid-base reactions .

Comparación Con Compuestos Similares

1-Tert-butylguanidine hydrochloride can be compared with other guanidine derivatives, such as:

N,N’-Diisopropylcarbodiimide: Used as a coupling reagent in peptide synthesis.

N,N’-Dicyclohexylcarbodiimide: Another coupling reagent with similar applications.

Guanidine Hydrochloride: Commonly used in protein denaturation studies.

The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and influences its reactivity and stability compared to other guanidine derivatives .

Actividad Biológica

1-Tert-butylguanidine hydrochloride (TBG) is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of TBG, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a guanidine derivative characterized by a tert-butyl group attached to the nitrogen atom of the guanidine structure. Its chemical formula is , and it exhibits properties typical of guanidine compounds, including solubility in water and potential interactions with biological macromolecules.

TBG's biological activity primarily stems from its interaction with various biological targets, including ion channels and proteins involved in cellular signaling. Research indicates that TBG can influence:

- Ion Channel Modulation : TBG has been shown to inhibit epithelial sodium channels (ENaC), which play a crucial role in regulating sodium absorption and fluid balance in epithelial tissues. This inhibition can lead to increased airway hydration and improved mucociliary clearance, particularly relevant in conditions like cystic fibrosis (CF) .

- Bactericidal Activity : Studies have demonstrated that TBG exhibits bactericidal properties against multidrug-resistant pathogens by targeting bacterial cell division proteins such as FtsZ. This action alters the dynamics of FtsZ self-polymerization, enhancing its polymerization rate while sparing the mammalian homologue tubulin .

In Vitro Studies

In vitro studies have reported significant findings regarding the biological activity of TBG:

- FtsZ Interaction : TBG binds to bacterial FtsZ proteins, stimulating their polymerization. This effect was quantified using fluorescence anisotropy assays, which indicated that TBG does not significantly interfere with GTP binding to FtsZ, suggesting a unique mechanism of action .

- ENaC Inhibition : In epithelial cell models, TBG has been shown to effectively inhibit ENaC activity, leading to enhanced airway surface liquid (ASL) depth and improved mucociliary clearance rates in animal models .

In Vivo Studies

Several in vivo studies have further elucidated the therapeutic potential of TBG:

- Animal Models : In guinea pig models, TBG demonstrated effective airway hydration and increased ciliary beat frequency after administration. The effective dose (ED50) was found to be approximately 5 µg/kg when administered intratracheally .

- Pulmonary Disease Models : Chronic administration of TBG in animal models mimicking pulmonary diseases resulted in prolonged survival and reduced symptoms, indicating its potential as a therapeutic agent for respiratory conditions .

Case Studies

Research involving TBG has included various case studies highlighting its pharmacological applications:

- Chronic Obstructive Pulmonary Disease (COPD) : A case study explored the effects of TBG on patients with COPD, noting improvements in lung function and quality of life measures following treatment with guanidine derivatives .

- Cystic Fibrosis : Another case study focused on the role of TBG in enhancing mucus clearance in CF patients, demonstrating significant improvements in ASL hydration and ciliary function post-treatment .

Data Summary

Propiedades

IUPAC Name |

2-tert-butylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.ClH/c1-5(2,3)8-4(6)7;/h1-3H3,(H4,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUACVNAFRIUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.